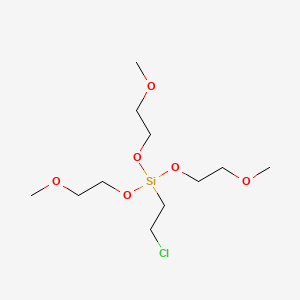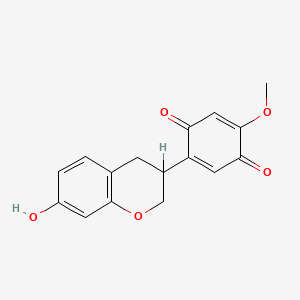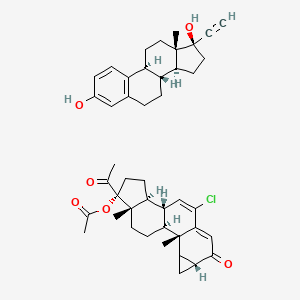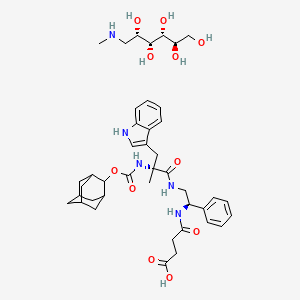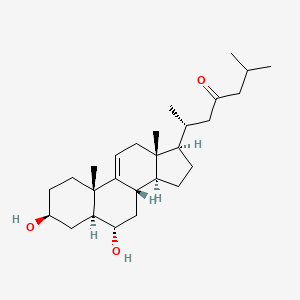
4-异丙基联苯
描述
4-Isopropylbiphenyl, also known as 4-Isopropylbiphenyl, is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
催化与反应工程
4-异丙基联苯:在催化方面发挥着重要作用,特别是在H型丝光沸石(MOR)上联苯的异丙基化反应中。 该过程对于4,4'-二异丙基联苯 (4,4'-DIPB) 的形状选择性形成至关重要,而4,4'-DIPB 是合成先进材料的宝贵中间体 .
材料科学
在材料科学中,4-异丙基联苯被用作创建聚合物和复合材料的前体。 其特性使其适合形成具有特定沸点和密度的透明液体,这些特性对于各种工业应用至关重要 .
环境科学
该化合物在环境科学中的作用与其在催化过程中的应用有关,这些催化过程有可能减少环境污染物。 对它的异丙基化反应进行了研究,以了解和改进绿色化学实践 .
分析化学
4-异丙基联苯:在分析化学中的化学计量模型中得到应用。 它作为分析方法开发和新技术验证的标准,有助于分析仪器的进步 .
制药
在制药行业,4-异丙基联苯参与了各种药物化合物的合成。 它的衍生物因其在通过选择性催化过程创建药物中间体中的作用而受到关注 .
工业过程
该化合物是工业过程的重要组成部分,特别是在合成羟基芳香族化合物中。 这些化合物用作药物、颜料和聚合物生产中的底物,展示了4-异丙基联苯在工业化学中的多功能性 .
农业科学
虽然在农业中的直接应用尚未得到广泛记录,但涉及4-异丙基联苯的化学过程可能会影响农药的生产,并有助于可持续农业实践 .
生物医学和生物工程应用
最后,4-异丙基联苯可能在生物医学和生物工程领域具有潜在的应用。 它的化学结构可能对开发用于医疗设备和组织工程的新材料有用 .
安全和危害
作用机制
- The shape-selective formation of 4,4′-diisopropylbiphenyl (4,4′-DIPB) is a key outcome of this reaction .
- The steric restrictions within MOR channels allow 4-IPBP to establish an active transition state with propene and acid sites, leading to selective formation of 4,4′-DIPB .
Target of Action
Result of Action
Action Environment
属性
IUPAC Name |
1-phenyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSHGRJUSUJPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883094 | |
| Record name | 4-Isopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-95-2 | |
| Record name | 4-Isopropylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBV29724I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-isopropylbiphenyl?
A1: 4-Isopropylbiphenyl serves as a key intermediate in the synthesis of 4-hydroxybiphenyl [, ]. This synthesis involves the oxidation of 4-isopropylbiphenyl to form 1-(1,1′-biphenyl-4-yl)-1-methylethyl hydroperoxide, which subsequently undergoes acidic decomposition to yield 4-hydroxybiphenyl [].
Q2: How is 4-isopropylbiphenyl typically synthesized?
A2: One method involves the photochemical decarbonylation of endo and exo isomers of biphenylyl methyl propanal []. While both isomers yield 4-isopropylbiphenyl, they do so through different reaction pathways.
Q3: What are the analytical techniques used to study 4-isopropylbiphenyl and its derivatives?
A3: High-performance liquid chromatography (HPLC) is commonly employed to analyze 4-isopropylbiphenyl, its oxidation products (hydroperoxides, alcohols, ketones), and unreacted starting material []. Spectroscopic characterization techniques are also utilized to analyze 4-isopropylbiphenyl derivatives [].
Q4: How does the structure of 4-isopropylbiphenyl impact its reactivity in alkylation reactions?
A4: The isopropyl group's position on the biphenyl ring influences the molecule's reactivity and selectivity in reactions like isopropylation [, ]. For instance, in the presence of H-Mordenite, 4-isopropylbiphenyl exhibits unique reactivity compared to its isomer, 3-isopropylbiphenyl, affecting the final product distribution [, ].
Q5: What is the role of zeolites in reactions involving 4-isopropylbiphenyl?
A5: Zeolites, specifically H-Mordenite, can act as shape-selective catalysts in reactions involving 4-isopropylbiphenyl [, , , ]. The pore size and structure of the zeolite influence the selectivity towards specific isomers during reactions like isopropylation of biphenyl [].
Q6: Are there any environmental concerns associated with 4-isopropylbiphenyl?
A6: While 4-isopropylbiphenyl itself hasn't been extensively studied for its environmental impact, a related compound, 4-chloro-4′-isopropylbiphenyl, has been investigated for its metabolic fate in rats due to its classification as a PCB-replacement compound []. This highlights the importance of understanding the environmental fate and potential toxicity of 4-isopropylbiphenyl and its derivatives.
Q7: How does the oxidation of 4-isopropylbiphenyl proceed?
A7: 4-Isopropylbiphenyl undergoes oxidation by reacting with oxygen, a process that can be catalyzed by N-hydroxyphthalimide [, , ]. This oxidation primarily yields 1-(1,1′-biphenyl-4-yl)-1-methylethyl hydroperoxide, along with other byproducts like alcohols and ketones []. The kinetics of this reaction have been studied at various temperatures, revealing the influence of temperature on the reaction rate and selectivity [].
Q8: Has 4-isopropylbiphenyl shown potential in other applications?
A8: Interestingly, N-(2-ethylhexyl)carbazole, a molecule structurally related to 4-isopropylbiphenyl, has shown promise as a liquid scintillator for detecting fast neutrons and gamma rays []. This suggests that further exploration of 4-isopropylbiphenyl and its derivatives could reveal potential applications in materials science and detection technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







